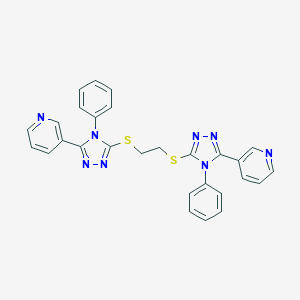

![molecular formula C23H24N6O2 B383544 1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide CAS No. 663219-12-3](/img/structure/B383544.png)

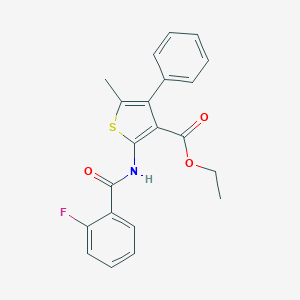

1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N6O2 and its molecular weight is 416.5g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Malaria Treatment

TCMDC-124382 has been identified as a potential antimalarial agent. The compound targets the essential malarial kinase PfCLK3, which is crucial for the survival of the malaria parasite, Plasmodium falciparum. By inhibiting this kinase, TCMDC-124382 disrupts the life cycle of the parasite, offering a novel approach to combat malaria, particularly in strains that have developed resistance to other treatments .

Antiproliferative Activity

Research has shown that TCMDC-124382 exhibits antiproliferative activity against certain cancer cell lines, such as MCF-7, a breast cancer cell line. This suggests that the compound could be used in the development of cancer therapies, particularly for tumors that are sensitive to the pathways affected by TCMDC-124382 .

Kinase Selectivity

The compound’s selectivity for PfCLK3 over human kinases makes it an excellent candidate for further development into a therapeutic drug. Its high degree of selectivity reduces the likelihood of off-target effects, which is a significant advantage in drug design .

Covalent Inhibition

TCMDC-124382’s mechanism of action includes the ability to form a covalent bond with the target kinase, leading to irreversible inhibition. This property can be leveraged to create more potent and long-lasting antimalarial drugs .

Structural Basis for Drug Design

The co-crystal structure of TCMDC-124382 with PfCLK3 provides a valuable template for the rational design of new inhibitors. This structural information can be used to improve the efficacy and selectivity of future compounds .

Novel Mechanisms of Action

TCMDC-124382’s unique interaction with PfCLK3 presents a novel mechanism of action that is distinct from current antimalarial drugs. This could be particularly useful in developing treatments that avoid the pitfalls of drug resistance .

Low Toxicity Profile

The compound has demonstrated a low toxicity profile in preliminary studies, which is promising for its development as a safe therapeutic option. This aspect is crucial for ensuring patient safety and compliance .

Cost-Effective Synthesis

The synthesis of TCMDC-124382 involves greener alternatives and low-cost goods, making it a cost-effective option for large-scale production. This is particularly important for making treatments accessible in regions most affected by malaria .

作用機序

Target of Action

The primary target of TCMDC-124382 is the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . Another target of TCMDC-124382 is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) .

Mode of Action

TCMDC-124382 interacts with its targets, leading to significant changes in their function. The compound acts as a reversible inhibitor of PfCLK3 . It binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome, improving the selectivity of the compound . In the case of PfAsnRS, TCMDC-124382 acts as a pro-inhibitor. The inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-124382 adduct .

Biochemical Pathways

The action of TCMDC-124382 affects several biochemical pathways. By inhibiting PfCLK3, it disrupts the regulation of malarial parasite RNA splicing . The inhibition of PfAsnRS by TCMDC-124382 leads to the inhibition of protein translation and activation of the amino acid starvation response .

Pharmacokinetics

falciparum killing assays . Its efficacy in parasites is maintained even when it is washed out 6 hours after exposure .

Result of Action

The action of TCMDC-124382 leads to significant molecular and cellular effects. By inhibiting PfCLK3 and PfAsnRS, it disrupts essential biochemical pathways in the malaria parasite, leading to its death . The compound shows significantly improved kinase selectivity relative to other compounds, and cell viability experiments in HepG2 cultures also demonstrated an over 500-fold selectivity index relative to P. falciparum parasites .

特性

IUPAC Name |

7-butyl-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2/c1-3-4-10-28-19(24)17(22(30)26-14-16-8-5-9-25-13-16)12-18-21(28)27-20-15(2)7-6-11-29(20)23(18)31/h5-9,11-13,24H,3-4,10,14H2,1-2H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQUQLYOZWJHRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=CC=C(C4=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 4-{4-[(2-chlorobenzyl)oxy]anilino}quinoline-3,6-dicarboxylate](/img/structure/B383464.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B383466.png)

![2-({2-[2,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383467.png)

![N-(2,6-dibromo-4-chlorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B383469.png)

![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate](/img/structure/B383472.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B383478.png)

![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dibromo-4-chlorophenyl)acetamide](/img/structure/B383482.png)

![ethyl 4-{[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B383483.png)

![5-Benzoyl-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-hydroxy-1-methyl-6-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B383484.png)